molecular formula C8H6Cl2F2 B1530120 2,5-Dichloro-4-methylbenzodifluoride CAS No. 1803844-79-2

2,5-Dichloro-4-methylbenzodifluoride

Cat. No.: B1530120
CAS No.: 1803844-79-2
M. Wt: 211.03 g/mol
InChI Key: ZGMQLULTLGWNCB-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylbenzodifluoride is a halogenated aromatic compound characterized by the presence of two chlorine atoms, one methyl group, and two fluorine atoms on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylbenzodifluoride typically involves halogenation reactions. One common method is the direct chlorination and fluorination of 4-methylbenzene. The reaction conditions include the use of chlorine gas (Cl2) and fluorine gas (F2) under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow reactors or batch reactors. The process involves the careful control of reactant concentrations, reaction times, and temperatures to ensure high yield and purity. Catalysts may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-methylbenzodifluoride undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon.

  • Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Reagents such as hydrochloric acid (HCl) or ammonia (NH3) are employed.

Major Products Formed:

  • Oxidation: 2,5-Dichloro-4-methylbenzoic acid or 2,5-Dichloro-4-methylbenzaldehyde.

  • Reduction: 2,5-Dichloro-4-methylbenzene.

  • Substitution: 2,5-Dichloro-4-methylphenol or 2,5-Dichloro-4-methylaniline.

Scientific Research Applications

2,5-Dichloro-4-methylbenzodifluoride finds applications in various fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of biological systems and pathways.

  • Medicine: It may serve as a precursor for pharmaceuticals or as a reagent in drug discovery.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-Dichloro-4-methylbenzodifluoride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include metabolic pathways or signaling cascades.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluorobenzoyl chloride

  • 2,4-Dichloro-5-fluorobenzene

  • 2,4-Dichloro-6-fluorobenzene

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Properties

IUPAC Name

1,4-dichloro-2-(difluoromethyl)-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMQLULTLGWNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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